molecular formula C11H10BrNOS B11767797 2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole

2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole

Cat. No.: B11767797
M. Wt: 284.17 g/mol
InChI Key: HHUKPCZBXXPONA-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole typically involves the bromination of 4-(3-methoxy-4-methylphenyl)thiazole. This can be achieved through the reaction of 4-(3-methoxy-4-methylphenyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(3-methoxy-4-methylphenyl)thiazole is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. The combination of these substituents can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents .

Properties

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

IUPAC Name

2-bromo-4-(3-methoxy-4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10BrNOS/c1-7-3-4-8(5-10(7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3

InChI Key

HHUKPCZBXXPONA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)Br)OC

Origin of Product

United States

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